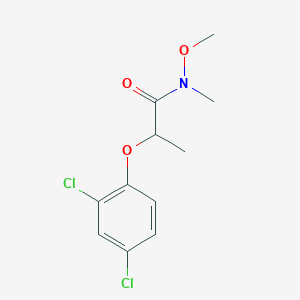

2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a propanamide moiety. This compound is known for its herbicidal properties and is used to control broadleaf weeds in various agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with N-methoxy-N-methylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in plant biology research to study the effects of herbicides on plant growth and development.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the formulation of herbicidal products for agricultural use

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide involves its absorption by plant leaves, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, disrupting normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable herbicidal properties.

2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP): Shares similar chemical properties and applications

Uniqueness

2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is unique due to its specific molecular structure, which imparts distinct herbicidal activity and selectivity. Its methoxy and methyl groups contribute to its effectiveness and stability compared to other similar compounds .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells.

Case Studies

- In Vitro Studies : A study conducted on MCF-7 breast cancer cells reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry assays.

- Mechanism of Action : The compound appears to exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways. This modulation leads to increased apoptosis and reduced cell viability.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. Preliminary findings suggest that co-treatment can enhance overall efficacy against resistant cancer cell lines.

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Membrane disruption |

| Anticancer | MCF-7 | 15 | Apoptosis induction via PI3K/Akt |

| Anticancer | HCT-116 | 12 | MAPK pathway modulation |

| Anticancer | PC-3 | 18 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival in both microbial and cancerous cells.

- Receptor Modulation : It has been suggested that it interacts with various receptors, potentially altering downstream signaling pathways that regulate cell growth and apoptosis.

Properties

Molecular Formula |

C11H13Cl2NO3 |

|---|---|

Molecular Weight |

278.13 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide |

InChI |

InChI=1S/C11H13Cl2NO3/c1-7(11(15)14(2)16-3)17-10-5-4-8(12)6-9(10)13/h4-7H,1-3H3 |

InChI Key |

MEUIYIPSYZYOFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)OC)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.